2-Bromoethyl 2,2,2-trichloroacetate
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Overview
Description
2-Bromoethyl 2,2,2-trichloroacetate is an organic compound with the molecular formula C₄H₄BrCl₃O₂. It is a colorless to pale yellow liquid with a density of 1.858 g/cm³ and a boiling point of 254.8°C at 760 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl 2,2,2-trichloroacetate can be synthesized through the reaction of 2-bromoethanol with trichloroacetic acid. The reaction typically involves the use of a solvent such as toluene, which forms an azeotrope with water, facilitating the removal of water produced during the reaction . The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol to 2-bromoethyl acetate .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high yield, ensuring the production of a pure product .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 2,2,2-trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include cyanide, methoxide, and other alkoxide ions.
Bases: Strong bases such as hydroxide ions are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Elimination Products: Alkenes are the major products formed during elimination reactions
Scientific Research Applications
2-Bromoethyl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to modify biomolecules.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2,2,2-trichloroacetate involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl acetate: Similar in structure but lacks the trichloroacetate group.
2-Bromoethyl acrylate: Contains an acrylate group instead of the trichloroacetate group.
Uniqueness
2-Bromoethyl 2,2,2-trichloroacetate is unique due to the presence of both the bromoethyl and trichloroacetate groups, which confer distinct reactivity and applications compared to similar compounds .
Properties
CAS No. |
77711-19-4 |
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Molecular Formula |
C4H4BrCl3O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-bromoethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H4BrCl3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 |
InChI Key |
TXRVTZLEDNFMHM-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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